1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide
Description
1-(Benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide is a thiourea-functionalized formamide derivative characterized by two critical structural motifs:
- 4-Ethoxyphenyl group: An electron-donating ethoxy substituent (–OCH₂CH₃) para to the formamide linkage, influencing electronic properties and solubility.
The compound’s molecular formula is C₁₇H₁₉N₃O₂S, with a molecular weight of 329.42 g/mol. Key functional groups include the formamide (C=O) and thiourea (C=S), contributing to hydrogen bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a polar surface area of ~78 Ų .
Properties
IUPAC Name |
2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)19-16(20)17(22)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDJWHMJCYDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with benzylamine to form the amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The benzylamino and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Formamide Derivatives
N-(4-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−h)
- Structure: Biphenyl core with nitro (–NO₂) and fluoro (–F) substituents.
- Key Properties :
- Synthesis : Palladium-mediated cross-coupling (64% yield) .
N-(4-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−i)
Comparison with Target Compound :
Ethoxyphenyl-Containing Analogues
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Structure : Pyrazole core with 4-ethoxyphenyl and chloropyridyl groups.
- Key Properties :
- Synthesis : Carboxylic acid activation with SOCl₂, followed by amide coupling (43% yield) .
N-[1-(4-Ethoxyphenyl)ethyl]pyridine-4-carboxamide
Comparison with Target Compound :
Functional Group Variations: Thiourea vs. Amide/Sulfinyl
N-Hydroxy-N-[1-(4-methoxy-phenylcarbamoyl)-ethyl]-succinamide (A1-a)
- Structure : Succinamide core with methoxyphenyl and hydroxy groups.
- Key Properties: Synthesized via EDC/HOBt coupling (48% yield), a common method for amides. Hydroxy group increases H-bond donors (2 vs. target’s 2) but reduces logP .
N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide
Comparison with Target Compound :
- Chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) alters electronic profiles and reactivity .
Biological Activity
1-(Benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes benzylamino, ethoxyphenyl, and sulfanylideneacetamide groups. Its chemical formula is CHNOS, and it has a molecular weight of approximately 306.39 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Acyl Chloride : 4-ethoxyphenylacetic acid reacts with thionyl chloride.
- Amide Formation : The acyl chloride is then reacted with benzylamine to yield the desired amide product.
This method allows for the efficient production of the compound, which can be further modified for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in various physiological effects.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. It has been studied for its potential to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer cells. Inhibiting ERK can lead to reduced proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies and Experimental Data
Recent studies have evaluated the biological characteristics of various thiourea derivatives, including this compound. The following table summarizes key findings from these studies:
| Tested Compound | LC25 (mg/L) | Larval Duration (Days ± SE) | Pupal Duration (Days ± SE) | Weight (mg ± SE) | Normal Pupae (%) ± SE | Deformed Pupae (%) ± SE | Adult Emergence (%) ± SE |
|---|---|---|---|---|---|---|---|
| This compound | 2.03 | 16.35 b ± 0.20 | 13.65 e ± 0.20 | 272.14 d ± 0.19 | 72.51 d ± 0.40 | 15.62 b ± 0.33 | 65.23 d ± 0.86 |
This data indicates that the compound affects larval and pupal development in Spodoptera littoralis, a common agricultural pest, showcasing its potential as an insecticide.
Q & A
Q. What are the optimized synthetic routes for 1-(benzylcarbamothamoyl)-N-(4-ethoxyphenyl)formamide, and how can purity be maximized?
The synthesis typically involves a multi-step approach: (1) coupling 4-ethoxyaniline with a formylating agent (e.g., formic acid derivatives), (2) introducing the benzylcarbamothioyl group via thiourea formation using benzyl isothiocyanate. Key parameters include temperature control (60–80°C for thiourea formation), solvent selection (e.g., DMF for polar intermediates), and catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of reactive intermediates .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and benzylcarbamothioyl (δ 4.5 ppm for -CH2-; δ 10–12 ppm for thioamide NH).
- IR Spectroscopy : Confirms thioamide C=S stretch (~1200–1250 cm⁻¹) and formamide C=O (~1650 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What common chemical reactions can this compound undergo in synthetic workflows?
- Nucleophilic substitution : The ethoxy group undergoes demethylation under acidic conditions.
- Oxidation : Thioamide (C=S) can oxidize to sulfonic acid derivatives with H2O2.
- Cyclization : Forms heterocyclic scaffolds (e.g., thiazoles) via reaction with α-haloketones .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s thioamide group be elucidated?
Mechanistic studies employ isotopic labeling (e.g., 13C-S) and kinetic analysis. For example, thiourea-mediated catalysis can be tracked via stopped-flow NMR to monitor intermediate formation. Computational methods (DFT) model transition states, while Hammett plots correlate substituent effects with reaction rates .
Q. What strategies are effective in evaluating this compound’s bioactivity against enzyme targets?
- In vitro assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates.
- Molecular docking : Predict binding affinity to ATP-binding pockets (e.g., using AutoDock Vina).
- SPR (Surface Plasmon Resonance) : Quantifies real-time binding kinetics with immobilized enzymes .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) alter physicochemical and biological properties?
Comparative studies using analogs reveal:
| Substituent | LogP | Solubility (mg/mL) | IC50 (μM) |
|---|---|---|---|
| -OCH2CH3 | 2.8 | 0.45 | 12.3 |
| -OCH3 | 2.5 | 0.62 | 8.9 |
| Methoxy analogs show higher solubility but reduced lipophilicity, impacting membrane permeability . |
Q. What computational methods validate this compound’s stability under physiological conditions?
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Triangulate results using orthogonal methods:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
- Counter-screening against off-target receptors (e.g., GPCR panels).
- Meta-analysis of published datasets to identify consensus pathways .
Q. What synthetic methodologies enable the creation of structurally diverse analogs for SAR studies?
- Parallel synthesis : Use Ugi reactions to introduce varied aryl/alkyl groups.
- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties to the benzyl group.
- Enzymatic resolution : Chiral HPLC separates enantiomers for stereospecific activity testing .
Q. How can in vivo pharmacokinetic profiles be predicted for this compound?
- PBPK modeling : Simulates absorption/distribution using logP, pKa, and plasma protein binding data.
- Microsomal stability assays : Measure half-life in liver microsomes (rat/human).
- Tissue distribution : Radiolabeled compound tracking via PET/CT imaging in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
